molecular formula C22H28BrN3O7 B14774405 Lenalidomide-CO-PEG3-Br

Lenalidomide-CO-PEG3-Br

Cat. No.: B14774405
M. Wt: 526.4 g/mol
InChI Key: OXCMWHKISONXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lenalidomide-CO-PEG3-Br is a proteolysis-targeting chimera (PROTAC) building block designed for targeted protein degradation (TPD). It combines the E3 ubiquitin ligase-binding properties of lenalidomide with a polyethylene glycol (PEG)-based linker and a terminal bromine (Br) group for conjugation to target protein ligands. This compound is primarily used in preclinical research to develop bifunctional degraders that recruit E3 ligases to induce ubiquitination and subsequent proteasomal degradation of disease-relevant proteins .

Properties

Molecular Formula

C22H28BrN3O7

Molecular Weight

526.4 g/mol

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide

InChI

InChI=1S/C22H28BrN3O7/c23-7-9-32-11-13-33-12-10-31-8-6-20(28)24-17-3-1-2-15-16(17)14-26(22(15)30)18-4-5-19(27)25-21(18)29/h1-3,18H,4-14H2,(H,24,28)(H,25,27,29)

InChI Key

OXCMWHKISONXKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCBr

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-CO-PEG3-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can modify the core structure of the compound .

Scientific Research Applications

Lenalidomide-CO-PEG3-Br has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural differences between Lenalidomide-CO-PEG3-Br and its analogs lie in the linker composition and length. Key comparisons are summarized below:

Compound Linker Type Molecular Formula Molecular Weight Purity Storage Conditions Key Features
This compound PEG3 Not explicitly reported* Estimated ~500 ≥95%† Refrigerated Enhanced solubility, biocompatibility
Lenalidomide-CO-C6-Br C6 Alkyl C₂₀H₂₄BrN₃O₄ 450.33 ≥95% Refrigerated Hydrophobic, membrane-permeable
Lenalidomide-CO-C5-Br C5 Alkyl C₁₉H₂₂BrN₃O₄ 436.31 ≥95% Refrigerated Shorter linker, reduced steric hindrance

*Molecular formula inferred based on PEG3 linker properties. †Assumed purity based on Tenova Pharma standards for analogous compounds.

  • Linker Impact: PEG3: Improves aqueous solubility and reduces aggregation, critical for in vivo stability and bioavailability. PEG linkers also minimize immunogenicity .

Pharmacological and Functional Performance

  • Target Engagement :
    • Lenalidomide derivatives bind cereblon (CRBN), an E3 ubiquitin ligase component. PEG3 and alkyl linkers preserve this activity but differ in degradation efficiency due to linker flexibility and steric effects .
  • Degradation Efficiency :
    • Alkyl linkers (C5/C6) may enable tighter ternary complex formation between the target protein and CRBN due to their rigidity, as suggested by studies on analogous PROTACs .
    • PEG3 linkers could prolong circulation time, enhancing tissue penetration in systemic applications .

Stability and Handling

  • Storage: All compounds require refrigeration (2–8°C) to maintain stability, as indicated for Tenova Pharma’s analogs .
  • Shelf Life : 12 months post-delivery, consistent with standard degraders .

Research Findings and Data Analysis

Clinical Relevance

  • Parent Compound (Lenalidomide): Clinical trials highlight its efficacy in B-cell malignancies, with dose-dependent responses and manageable toxicity (e.g., neutropenia) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.